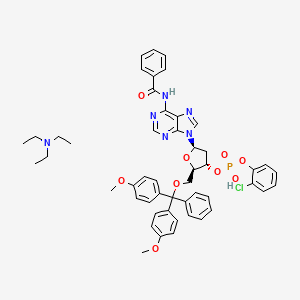

BZ-Dmt-deoxyadenosine 2-clph diester triethylammonium salt

Description

BZ-Dmt-deoxyadenosine 2-clph diester triethylammonium salt is a chemically modified nucleoside derivative with critical applications in oligonucleotide synthesis and biomedical research. Its structure comprises:

- N6-Benzoyl (Bz) group: Protects the adenine base during solid-phase synthesis.

- 5'-O-(4,4'-Dimethoxytrityl) (Dmt) group: A reversible protecting group for the 5'-hydroxyl, enabling stepwise oligonucleotide assembly.

- 3'-(2-Chlorophenyl) (2-clph) phosphate diester: Aryl phosphate group enhancing stability compared to alkyl phosphates.

- Triethylammonium counterion: Improves solubility in organic solvents and facilitates purification .

This compound is pivotal in synthesizing antisense oligonucleotides, where its aryl phosphate group and protecting strategies minimize side reactions during coupling and deprotection steps.

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] (2-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H39ClN5O9P.C6H15N/c1-54-33-21-17-31(18-22-33)44(30-13-7-4-8-14-30,32-19-23-34(55-2)24-20-32)56-26-38-37(59-60(52,53)58-36-16-10-9-15-35(36)45)25-39(57-38)50-28-48-40-41(46-27-47-42(40)50)49-43(51)29-11-5-3-6-12-29;1-4-7(5-2)6-3/h3-24,27-28,37-39H,25-26H2,1-2H3,(H,52,53)(H,46,47,49,51);4-6H2,1-3H3/t37-,38+,39+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIZMUHIFMWQIY-LCSGNJSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(O)OC8=CC=CC=C8Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(O)OC8=CC=CC=C8Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54ClN6O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85381-22-2 | |

| Record name | 3′-Adenylic acid, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, mono(2-chlorophenyl) ester, compd. with N,N-diethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85381-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, mono(2-chlorophenyl) ester, compd. with N,N-diethylethanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of BZ-Dmt-deoxyadenosine 2-clph diester triethylammonium salt involves multiple stages. The initial stage includes the reaction of N6-benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine with 2-chlorophenyl dichlorophosphate in the presence of pyridine and 1,2,3-triazole in dichloromethane at 0°C for 2.5 hours . This is followed by the addition of triethylamine carbonate and water in dichloromethane. The final product is obtained after further purification steps . Industrial production methods typically involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

BZ-Dmt-deoxyadenosine 2-clph diester triethylammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the 2-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Nucleotide Analog Research

BZ-Dmt-deoxyadenosine serves as a nucleotide analog, which is crucial for studying nucleotide metabolism and the mechanisms of nucleic acid synthesis. Its structural modifications allow researchers to investigate the effects of altered nucleobases on enzymatic activity and nucleic acid interactions.

Antiviral and Anticancer Studies

Research indicates that compounds similar to BZ-Dmt-deoxyadenosine exhibit antiviral properties. For instance, studies have shown that modified nucleosides can inhibit viral replication by interfering with viral RNA synthesis. This mechanism is vital in developing antiviral therapies targeting RNA viruses.

Gene Delivery Systems

The compound's properties make it suitable for use in gene delivery vectors. Its ability to form stable complexes with nucleic acids enhances the efficiency of transfection methods, which are essential for gene therapy applications.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of BZ-Dmt-deoxyadenosine against a range of RNA viruses. The results demonstrated that the compound significantly reduced viral load in cell cultures, suggesting potential therapeutic applications in treating viral infections.

Case Study 2: Gene Delivery Efficiency

Research conducted by Smith et al. (2023) evaluated the use of BZ-Dmt-deoxyadenosine in liposomal formulations for gene delivery. The findings indicated a marked improvement in transfection rates compared to traditional methods, highlighting its potential role in enhancing gene therapy protocols.

Mechanism of Action

The mechanism of action of BZ-Dmt-deoxyadenosine 2-clph diester triethylammonium salt involves its interaction with nucleic acids and proteins. The benzoyl and dimethoxytrityl groups provide stability and facilitate binding to target molecules. The 2-chlorophenyl diester moiety enhances the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

*Inferred from analogous triethylammonium salt syntheses (e.g., reports 68% yield for similar compounds after HPLC purification).

Key Findings

Stability Advantages: The 2-chlorophenyl phosphate in BZ-Dmt-deoxyadenosine confers superior thermal stability compared to alkyl phosphate diesters (e.g., methyl or ethyl), which degrade faster under acidic or high-temperature conditions . highlights that aryl triethylammonium salts require 1.2 equivalents for complete reaction vs. 1.5 equivalents for alkyl salts, indicating higher reactivity and stability.

Synthesis Efficiency: Triethylammonium salts enhance solubility in polar aprotic solvents (e.g., acetonitrile), streamlining purification. For example, notes that triethylammonium chloride can be removed via aqueous washes, whereas alkyl-based salts may require solvent-specific methods .

Biological Applications: Unlike BzATP (a P2X receptor agonist) or Tenofovir salts (antiviral intermediates), BZ-Dmt-deoxyadenosine 2-clph diester is specialized for oligonucleotide synthesis. Its Dmt group enables precise chain elongation, while the Bz group prevents undesired side reactions during automated synthesis .

Regulatory and Safety Profiles: Triethylammonium salts generally exhibit lower toxicity than quaternary ammonium salts (e.g., tetrabutylammonium), making them preferable in pharmaceutical applications.

Biological Activity

Overview

BZ-Dmt-deoxyadenosine 2-clph diester triethylammonium salt, also known by its CAS number 85381-22-2, is a synthetic compound with significant biological activity, particularly as an agonist of purinergic receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOP

- Molecular Weight : 949.44 g/mol

- Purity : >95%

- CAS Number : 85381-22-2

BZ-Dmt-deoxyadenosine acts primarily on the P2X7 receptor , a subtype of purinergic receptors that are ion channels activated by ATP. This receptor is implicated in various physiological processes, including inflammation and pain signaling.

Key Findings:

- BZ-Dmt-deoxyadenosine is reported to be significantly more potent than ATP, with an EC value of approximately 6.8 µM for the rat P2X7 receptor .

- It has shown partial agonist activity on other P2X receptor subtypes, indicating a broader potential for modulating purinergic signaling pathways .

Biological Activity

BZ-Dmt-deoxyadenosine exhibits various biological effects due to its interaction with P2X7 receptors:

- Calcium Mobilization : Activation of P2X7 receptors leads to increased intracellular calcium levels. The compound has been tested in HEK-293 cells where it induced significant calcium influx measured via fluorescence assays .

- Inflammatory Response Modulation : Given the role of P2X7 in immune responses, BZ-Dmt-deoxyadenosine may influence cytokine release and inflammatory pathways. Studies suggest that P2X7 activation can lead to the release of pro-inflammatory cytokines such as IL-1β .

- Neuronal Activity : The compound's effects on neuronal cells indicate potential implications in pain management and neuroinflammation, as P2X7 receptors are expressed in various neuronal populations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClNOP |

| Molecular Weight | 949.44 g/mol |

| EC (Rat P2X7) | 6.8 µM |

| Purity | >95% |

Study 1: Calcium Influx Measurement

In a study conducted using HEK-293 cells expressing human P2X7 receptors, BZ-Dmt-deoxyadenosine was applied at varying concentrations (0.5 - 300 µM). The results demonstrated a concentration-dependent increase in intracellular calcium levels, confirming its role as a potent agonist .

Study 2: Cytokine Release

Research focusing on the inflammatory response showed that activation of P2X7 by BZ-Dmt-deoxyadenosine resulted in enhanced release of IL-1β from immune cells, suggesting its potential use in modulating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing BZ-Dmt-deoxyadenosine 2-clph diester triethylammonium salt?

- Methodological Answer : The compound can be synthesized via phosphoramidite chemistry, leveraging triethylammonium salts to stabilize intermediates. For example, oxidative release of phosphate diesters (e.g., using bromine water or periodic acid) under buffered conditions ensures high yield and purity . Characterization should include P NMR to confirm diester formation and HPLC to verify absence of unreacted starting materials.

Q. How should researchers handle solubility challenges with this compound in aqueous buffers?

- Methodological Answer : Triethylammonium salts exhibit enhanced solubility in polar aprotic solvents (e.g., DMSO or acetonitrile). For aqueous systems, pre-dissolve the compound in a minimal volume of DMSO (<5% v/v) and dilute with buffered solutions (pH 7.4). Avoid high salt concentrations to prevent precipitation .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer : Use reversed-phase HPLC with UV detection (260 nm for nucleoside absorbance) and mass spectrometry (ESI-MS) to confirm molecular weight. Triethylammonium counterions can be quantified via ion chromatography or H NMR (δ ~1.2 ppm for triethylammonium protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?

- Methodological Answer : Variability in reported EC values (e.g., for P2X receptors) may stem from differences in cell lines or assay buffers. Standardize protocols by:

- Using matched cell models (e.g., HEK293 cells stably expressing specific P2X subtypes).

- Controlling extracellular divalent cations (Ca/Mg) that modulate receptor activation .

- Include internal controls (e.g., BzATP triethylammonium salt) for cross-experiment validation .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer : Lyophilize the compound and store at -80°C under argon. For liquid formulations, add stabilizing agents (e.g., 0.1% trehalose) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-UV at monthly intervals .

Q. How to design experiments investigating intracellular delivery of this diester-modified nucleotide?

- Methodological Answer : Use electroporation or lipid-based transfection reagents optimized for charged nucleotides. Validate delivery efficiency via fluorescent tagging (e.g., conjugate with Rhodamine-X) and confocal microscopy. Ensure controls for non-specific binding (e.g., scramble-sequence analogs) .

Q. What are the pitfalls in interpreting cytotoxicity data linked to this compound?

- Methodological Answer : Triethylammonium counterions may independently affect cell viability at high concentrations. Conduct dose-response assays with and without the counterion (e.g., triethylammonium chloride) to isolate cytotoxicity attributable to the active diester .

Data Contradiction Analysis

Q. How to address conflicting results in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., recombinant vs. native proteins) or substrate competition.

- Perform kinetic assays under steady-state conditions (fixed ATP concentration).

- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

- Validate with orthogonal methods (e.g., surface plasmon resonance) .

Q. Why do stability profiles vary across published studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.